methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate ester with a structurally complex scaffold. The compound features:
- A thiophene-2-carboxylate core with a methyl ester at position 2.
- A sulfamoyl group at position 3, linked to a piperidine ring via a methylene bridge.
- A (2,5-dimethylfuran-3-yl)methyl substituent on the piperidine nitrogen.
Its structural uniqueness lies in the furan-containing piperidine substituent, which distinguishes it from analogs with alternative heterocyclic or aromatic moieties.
Properties
IUPAC Name |
methyl 3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-13-10-16(14(2)26-13)12-21-7-4-15(5-8-21)11-20-28(23,24)17-6-9-27-18(17)19(22)25-3/h6,9-10,15,20H,4-5,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZHUTFAJXIRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological activity based on diverse scientific literature.
Molecular Structure and Properties
The compound features a unique molecular architecture that includes:
- Piperidine ring
- Furan moiety
- Thiophene ring
- Carboxylate group
The molecular formula is with a molecular weight of approximately 306.41 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity, particularly in cancer research and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Initial steps may include the preparation of 2,5-dimethylfuran through reactions involving furan and ethylene under acidic conditions. Subsequent steps involve the functionalization of piperidine rings and the introduction of the sulfamoyl group. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically:
- Anaplastic Lymphoma Kinase (ALK) Inhibition : The compound has been investigated for its potential as an ALK inhibitor, which is relevant in treating certain types of lung cancer.
- Epidermal Growth Factor Receptor (EGFR) Inhibition : It also shows promise as an EGFR inhibitor, making it a candidate for therapies targeting various cancers.
The mechanism of action involves interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit certain kinases involved in tumor growth and proliferation.
Comparative Biological Activity
Case Studies
-
Study on Anticancer Activity : A study evaluating the anticancer effects of thiophene derivatives found that certain modifications led to enhanced potency against prostate cancer cell lines (PC-3). The results indicated that derivatives with specific substitutions showed improved efficacy compared to standard treatments.
- Findings : Compounds with electron-donating groups exhibited higher activity against cancer cells due to increased binding affinity to target receptors.
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Antibacterial Evaluation : A separate investigation into the antibacterial properties of thiophene derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized the disk diffusion method to assess efficacy.
- Results : Compounds showed varying degrees of inhibition compared to amoxicillin, indicating potential for development as new antibacterial agents.
Comparison with Similar Compounds
Piperidine Substituent Variation
- Target Compound: The (2,5-dimethylfuran-3-yl)methyl group introduces a lipophilic, oxygen-containing heterocycle. Furan derivatives are known for metabolic stability but may reduce aqueous solubility compared to polar substituents .
- The cyano group could also influence electronic properties .
- Analog in : The chromenone-pyrazolopyrimidine system is structurally distinct, suggesting divergent therapeutic targets (e.g., kinase inhibition) compared to the simpler sulfamoyl-thiophene scaffold .
Core Modifications
- The target compound’s thiophene-sulfamoyl core is shared with both analogs, but positional differences (e.g., sulfamoyl at thiophene-3 in the target vs. pyrazolopyrimidine at thiophene-4 in ) alter electronic distributions and steric profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by sulfamoylation and coupling with the thiophene-carboxylate moiety. Key steps include:
- Nucleophilic substitution for introducing the 2,5-dimethylfuran-3-ylmethyl group to the piperidine ring.
- Sulfamoylation using sulfamoyl chloride derivatives under anhydrous conditions (e.g., DMF as a solvent) to ensure controlled reactivity .
- Esterification of the thiophene-carboxylic acid intermediate with methanol under acid catalysis.
- Optimization : Reaction yields can be improved by adjusting solvent polarity (e.g., DMF or DMSO for solvation ), temperature control (0–5°C during sulfamoylation), and catalyst selection (e.g., triethylamine for acid scavenging). Advanced techniques like continuous flow synthesis may enhance reproducibility .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity and identity?
- Characterization Workflow :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions on the piperidine, thiophene, and furan rings. For example, coupling constants in the piperidine ring (δ 2.5–3.5 ppm) differentiate axial/equatorial conformers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]+) and rule out byproducts from incomplete sulfamoylation .
- Critical Parameters : Solvent purity (e.g., deuterated chloroform for NMR) and column selection (C18 for HPLC) are key to avoid artifacts .
Advanced Research Questions
Q. What strategies are recommended for resolving conflicting biological activity data when testing this compound against different enzyme isoforms?
- Experimental Design :
- Isoform-Specific Assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) in isolated systems to minimize off-target effects. For example, conflicting IC50 values may arise from differential metabolic stability in hepatic vs. extrahepatic isoforms .
- Control Experiments : Include known isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to validate target engagement .
- Data Analysis : Apply statistical tools like ANOVA to identify significant variances between isoforms. Structural analogs with minor substitutions (e.g., chlorophenyl vs. methoxyphenyl groups) can help pinpoint pharmacophore requirements .
Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound with its target receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with receptors (e.g., GPCRs or kinases). The sulfamoyl group’s hydrogen-bonding capacity is critical for docking accuracy .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess stability of the ligand-receptor complex. Pay attention to the piperidine ring’s flexibility, which may influence binding entropy .
- Validation : Compare predicted binding energies (ΔG) with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Discrepancies may indicate unaccounted solvent effects or protonation states .
Q. What are the key considerations for designing SAR (Structure-Activity Relationship) studies to optimize this compound’s pharmacokinetic properties?
- Focus Areas :
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or carboxylate) to the furan or piperidine rings to improve aqueous solubility without disrupting target binding .
- Metabolic Stability : Replace labile methyl ester groups with bioisosteres (e.g., amides) to reduce hepatic clearance. Monitor metabolites via LC-MS/MS in microsomal assays .
- Experimental Framework : Synthesize derivatives with systematic substitutions (e.g., halogenation at the thiophene 5-position) and test in parallel using standardized ADME-Tox assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
